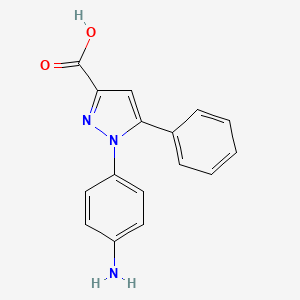
N-(3-ethynylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Environmental Implications
A study by Perera et al. (1999) explored the environmental implications of propanil, a chemical related to N-(3-ethynylphenyl)propanamide, focusing on its movement and retention in a paddy-riverine wetland system. This research found that propanil, used as a herbicide, could be detected in paddy soil and water, and in the tissues of edible wetland plants, highlighting the potential environmental and health impacts of such chemicals (Perera et al., 1999).
Material Synthesis and Characterization
Studies by Prabhu et al. (2001, 2000) focused on the synthesis and characterization of N-(2-Chlorophenyl)-(1-Propanamide), a compound structurally similar to this compound. These studies revealed its potential as an organic electro-optic and nonlinear optical material, demonstrating the importance of such compounds in material science (Prabhu et al., 2001)(Prabhu et al., 2000).
Medicinal Chemistry
Research by Idris et al. (2011) investigated N-Benzyl-3-[(chlorophenyl)amino]propanamides, similar in structure to this compound, for their anticonvulsant properties. This study highlights the potential medicinal applications of such compounds in treating seizures (Idris et al., 2011).
Photocatalytic Degradation
Sturini et al. (1997) examined the TiO2 catalyzed degradation of N-(3,4-dichlorophenyl)propanamide, a compound related to this compound. Their findings on the degradation of this herbicide in water under UV-A and solar light contribute to understanding the environmental fate of such compounds (Sturini et al., 1997).
Eigenschaften
IUPAC Name |
N-(3-ethynylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-3-9-6-5-7-10(8-9)12-11(13)4-2/h1,5-8H,4H2,2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCIXVZCWRZHOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2869385.png)
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2869386.png)




![4-butyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2869398.png)
![N-{3-[(4-{[(4-methylphenyl)sulfonyl]amino}piperidin-1-yl)carbonyl]phenyl}-2-furamide](/img/structure/B2869399.png)
![N'-cyclopropyl-N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2869400.png)
![(1R,5S)-N-(naphthalen-1-ylmethyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2869401.png)
![2-cyano-N-(2,6-dimethylphenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2869402.png)


![N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2869407.png)